1-benzyl-N-{2-[(cyclopropylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide
Description
1-Benzyl-N-{2-[(cyclopropylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide is a synthetic indole carboxamide derivative featuring a benzyl group at the indole N1 position and a cyclopropylcarbonyl-substituted ethylamine chain at the carboxamide nitrogen. Indole carboxamides are a versatile class of compounds with demonstrated bioactivity in medicinal chemistry, including receptor antagonism and enzyme inhibition . The synthesis of such compounds typically involves functionalization of the indole core via alkylation or acylation reactions, as exemplified by the use of benzyl halides and chloroformates in analogous syntheses . The cyclopropylcarbonyl moiety in this compound may enhance metabolic stability and influence receptor binding profiles compared to simpler alkyl or aryl substituents .
Properties
Molecular Formula |
C22H23N3O2 |
|---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
1-benzyl-N-[2-(cyclopropanecarbonylamino)ethyl]indole-2-carboxamide |
InChI |
InChI=1S/C22H23N3O2/c26-21(17-10-11-17)23-12-13-24-22(27)20-14-18-8-4-5-9-19(18)25(20)15-16-6-2-1-3-7-16/h1-9,14,17H,10-13,15H2,(H,23,26)(H,24,27) |
InChI Key |
KLAMMPFUHTZBQW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)NCCNC(=O)C2=CC3=CC=CC=C3N2CC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-N-{2-[(cyclopropylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide typically involves multiple stepsCommon reagents used in these reactions include azobisisobutyronitrile (AIBN), hypophosphorous acid, and triethylamine under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-N-{2-[(cyclopropylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and indole positions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-benzyl-N-{2-[(cyclopropylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-benzyl-N-{2-[(cyclopropylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The compound’s indole core allows it to form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity. This interaction can affect various biological pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Indole Carboxamide Series
The following table summarizes key structural and functional differences between the target compound and analogous indole carboxamides:
- N-Cyclopropyl-1H-indole-2-carboxamide (Compound 11) : This analog lacks the benzyl group and ethylamine linker but retains the cyclopropylcarbonyl group. Its high synthesis yield (88%) suggests that cyclopropane integration is synthetically accessible, though the absence of the benzyl group may reduce lipophilicity and alter receptor binding .
- Dirlotapide : Unlike the target compound, Dirlotapide features a bulky trifluoromethyl-biphenyl substituent. This structural divergence correlates with its distinct mechanism (gut microsomal triglyceride transport inhibition) and therapeutic application in obesity .
- Piperazine-derived α1D/1A antagonist: Shares the benzyl group at the indole N1 position but replaces the cyclopropylcarbonyl-ethylamine with a piperazine-propyl chain. This modification enables α1-adrenoceptor antagonism and apoptosis induction in prostate cells, highlighting the critical role of the carboxamide substituent in target specificity .
Functional Comparisons
- Receptor Binding: The piperazine-derived analog () demonstrates that benzyl-indole carboxamides can target α1-adrenoceptors. The target compound’s cyclopropylcarbonyl group may similarly engage hydrophobic receptor pockets, though its smaller size compared to piperazine could limit off-target effects .
- Metabolic Stability: Cyclopropyl groups are known to resist oxidative metabolism, suggesting that the target compound may exhibit longer half-lives than analogs with linear alkyl chains (e.g., compound 11) .
- Therapeutic Potential: While Dirlotapide is approved for veterinary use, the target compound’s structural features align more closely with investigational receptor modulators, such as the α1-adrenoceptor antagonists in .
Biological Activity
1-benzyl-N-{2-[(cyclopropylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide is a synthetic compound belonging to the indole-2-carboxamide family. Its unique structural features, including an indole core and a cyclopropylcarbonyl side chain, suggest potential therapeutic applications in various biological contexts. This article reviews the biological activities of this compound, focusing on its antiproliferative effects, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound is characterized by:
- Molecular Formula : C22H23N3O2
- Molecular Weight : 361.4 g/mol
- Key Functional Groups : Indole moiety, benzyl group, and cyclopropylcarbonyl aminoethyl side chain.
This structural arrangement is believed to influence its interaction with biological targets, enhancing its pharmacological properties.
Antiproliferative Effects
Recent studies have demonstrated that 1-benzyl-N-{2-[(cyclopropylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide exhibits significant antiproliferative activity against various cancer cell lines.
- Cell Lines Tested :
- MCF-7 (breast cancer)
- A549 (lung cancer)
- HeLa (cervical cancer)
The compound's effectiveness was evaluated using the MTT assay, which measures cell viability based on metabolic activity.
| Compound | Cell Line | GI50 (µM) | Mechanism of Action |
|---|---|---|---|
| 1-benzyl-N-{2-[(cyclopropylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide | MCF-7 | 1.35 | Inhibition of CDK2 and EGFR |
| Doxorubicin | MCF-7 | 1.13 | DNA intercalation |
The GI50 value for the compound was found to be comparable to that of doxorubicin, a standard chemotherapeutic agent, indicating its potential as an effective anticancer agent .
The mechanism by which this compound exerts its antiproliferative effects involves multiple pathways:
- Inhibition of Kinases : The compound has been shown to inhibit cyclin-dependent kinase 2 (CDK2) and epidermal growth factor receptor (EGFR), both critical in cell cycle regulation and proliferation.
-
Induction of Apoptosis : Studies revealed that treatment with this compound led to increased levels of apoptotic markers such as:
- Caspases 3, 8, and 9
- Cytochrome C
- Bax (pro-apoptotic protein)
- Decreased levels of Bcl-2 (anti-apoptotic protein)
These findings suggest that the compound promotes apoptosis in cancer cells through the intrinsic pathway .
Case Studies
Several case studies have highlighted the therapeutic potential of indole derivatives similar to 1-benzyl-N-{2-[(cyclopropylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide:
- Study on Indole Derivatives : A comparative analysis involving various indole derivatives indicated that those with similar structural motifs exhibited enhanced antiproliferative activity against a range of cancer cell lines. The most potent derivatives showed GI50 values in the low micromolar range .
- Mechanistic Insights : Another study focused on the apoptotic effects of these compounds, demonstrating significant increases in pro-apoptotic markers post-treatment compared to control groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
